molecular formula C15H10ClN3 B147826 4-chloro-2,6-dipyridin-2-ylpyridine CAS No. 128143-89-5

4-chloro-2,6-dipyridin-2-ylpyridine

Cat. No.: B147826
CAS No.: 128143-89-5
M. Wt: 267.71 g/mol
InChI Key: AHEMFMCEBIJRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

4’-Chloro-2,2’:6’,2’'-terpyridine is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

Future work will focus on further functionalizing this ligand owing to the presence of two chlorine atoms onto the outer rings . It is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .

Relevant Papers The relevant papers retrieved include a study on the synthesis and characterization of Cobalt(ii) terpyridine complexes , a study on the terpyridine isomer game , and a study on the transfer of 4’-chloro-2,2’:6’,2’'-terpyridine platinum (II) between different sites .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Chloro-2,2’:6’,2’‘-terpyridine can be synthesized through several methods. One common approach involves the reaction of 2,2’:6’,2’'-terpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction typically proceeds as follows:

2,2’:6’,2”-terpyridine+SOCl24’-Chloro-2,2’:6’,2”-terpyridine+SO2+HCl\text{2,2':6',2''-terpyridine} + \text{SOCl}_2 \rightarrow \text{4-chloro-2,6-dipyridin-2-ylpyridine} + \text{SO}_2 + \text{HCl} 2,2’:6’,2”-terpyridine+SOCl2​→4’-Chloro-2,2’:6’,2”-terpyridine+SO2​+HCl

Industrial Production Methods

Industrial production of 4’-Chloro-2,2’:6’,2’'-terpyridine often involves large-scale synthesis using similar chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4’-Chloro-2,2’:6’,2’'-terpyridine is unique due to the presence of the chlorine atom at the 4-position, which enhances its reactivity and coordination properties. Similar compounds include:

These comparisons highlight the unique properties of 4’-Chloro-2,2’:6’,2’'-terpyridine, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMFMCEBIJRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349885
Record name 4'-Chloro-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128143-89-5
Record name 4′-Chloro-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128143-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3.99 g (16 mmol) of 1′H-[2,2′;6′,2″]terpyridin-4′-one (L1) and 8.0 g (38 mmol) of phosphorus pentachloride is boiled at reflux in 200 ml of phosphorus oxychloride for sixteen hours. The mixture is allowed to cool and concentrated to dryness. 200 ml of ice-water are then added cautiously to the residue, and the solution is then adjusted to pH 9 with aqueous potassium hydroxide solution. Extraction is carried out three times using chloroform and the organic extracts are dried over sodium sulfate, filtered and concentrated. After recrystallisation from ethanol, 4′-chloro-[2,2′;6′,2″]terpyridine is obtained in the form of white needles.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2,6-dipyridin-2-ylpyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-2,6-dipyridin-2-ylpyridine
Reactant of Route 3
Reactant of Route 3
4-chloro-2,6-dipyridin-2-ylpyridine
Reactant of Route 4
Reactant of Route 4
4-chloro-2,6-dipyridin-2-ylpyridine
Reactant of Route 5
4-chloro-2,6-dipyridin-2-ylpyridine
Reactant of Route 6
4-chloro-2,6-dipyridin-2-ylpyridine
Customer
Q & A

A: While Cltpy itself does not directly interact with DNA, its copper(II) complexes exhibit DNA-binding abilities. [, ] The specific mode of interaction and downstream effects vary depending on the complex's structure. For instance, some copper(II)-Cltpy complexes demonstrate DNA cleaving activity, while others display efficient DNA interaction without causing cleavage. [, ]

A: Yes, Cltpy-containing platinum(II) complexes have been shown to bind to the free thiol group of human serum albumin (HSA) at Cys-34. [] This interaction suggests a potential natural transport mechanism for delivering platinum(II) drugs to tumor cells.

A: Research suggests that ruthenium(ii) complexes containing Cltpy bind preferentially to histidine and aspartate residues within proteins like human serum albumin. [] This selectivity makes these complexes valuable tools for investigating metallodrug binding sites on proteins.

A: The molecular formula of Cltpy is C15H10ClN3, and its molecular weight is 267.72 g/mol. []

ANone: Commonly employed techniques include:

  • NMR Spectroscopy (1H and 13C): Provides structural information about Cltpy and its complexes. [, , , ]
  • UV-Vis Spectroscopy: Useful for studying complex formation, electronic transitions, and stability. [, , , , ]
  • IR Spectroscopy: Identifies functional groups and analyzes metal-ligand interactions. [, , , , ]
  • Mass Spectrometry (ESI-MS and MALDI-TOF): Determines molecular weight and analyzes fragmentation patterns. [, , , ]

A: Cltpy itself is stable in various solvents, but the stability of its metal complexes in aqueous solutions can vary. For example, a manganese(II)-Cltpy complex exhibited instability at room temperature but improved stability at lower temperatures (5°C). []

ANone: Cltpy has been successfully incorporated into various materials, including:

  • Polymers: Used to create metallo-supramolecular polymers with tunable properties. [, , , , , ]
  • Cellulose Nanocrystals: Leads to the formation of metallo-supramolecular nanocellulosic derivatives with potential applications in electronics and photonics. [, ]
  • Polyhedral Silsesquioxane: Creates hybrid materials with potential for electronic, optoelectronic, and photovoltaic applications. []

A: While the provided literature does not explicitly focus on the catalytic activity of Cltpy complexes, their potential as catalysts is implied. For example, terpyridine-functionalized microbeads, synthesized using Cltpy, have been investigated for their ability to chelate various transition metal ions, hinting at potential catalytic applications in organic reactions. [] Further research is needed to explore their catalytic capabilities fully.

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to:

  • Study dissociation pathways of copper(II)-amino acid complexes containing Cltpy. []
  • Investigate the electronic structure and absorption properties of RhI-terpyridine complexes, including those with Cltpy. []
  • Analyze the interactions of Cl− ions with diprotonated terpyridine derivatives, including CltpyH2ClPF6. []

ANone: Substituents significantly influence the properties of the complexes:

  • Electron-donating groups (e.g., methoxy, ethoxy) on the terpyridine ring can enhance the electron density at the metal center, potentially impacting redox potentials and reactivity. [, ]
  • Electron-withdrawing groups (e.g., chloro, cyano) can decrease electron density at the metal center, influencing stability, reactivity, and spectroscopic properties. [, , ]
  • Bulky substituents can impact the complex's geometry and steric accessibility, influencing its interactions with other molecules. [, ]

A: The position and identity of the halogen substituent on the benzoic acid significantly influences the supramolecular assembly of uranyl complexes with Cltpy. [, ] Variations in halogen position and type, alongside the N-donor ligand, dictate the prevalence of halogen bonding, hydrogen bonding, and π-π interactions, including instances of uranyl oxo-functionalization via halogen bonding.

A: While the provided literature does not delve into specific formulation strategies for Cltpy complexes, it highlights the influence of factors like temperature and solvent on stability. [, ] Further research is needed to develop tailored formulation approaches for enhancing their stability, solubility, and bioavailability.

ANone: The provided research focuses primarily on the synthesis, characterization, and fundamental properties of Cltpy and its metal complexes. Information regarding SHE regulations, PK/PD, in vivo studies, toxicology, environmental impact, and other applied aspects is not covered in these papers.

ANone: Cltpy's versatility has fostered collaborations across various disciplines:

  • Coordination Chemistry and Materials Science: Development of Cltpy-functionalized polymers, cellulose nanocrystals, and polyhedral silsesquioxane for advanced material applications. [, , , , , , , , ]
  • Coordination Chemistry and Biochemistry: Investigating the interactions of Cltpy-containing metal complexes with biomolecules like DNA, proteins, and enzymes for potential therapeutic applications. [, , , , , ]
  • Coordination Chemistry and Computational Chemistry: Employing DFT calculations to elucidate the electronic structure, bonding properties, and reactivity of Cltpy complexes. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.